Unii-M8R6eta52F

Descripción

"Unii-M8R6eta52F" is a unique ingredient identifier (UNII) assigned under the Global Substance Registration System (GSRS), a collaborative effort by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). The GSRS provides rigorous, standardized descriptions of substances relevant to medicine and translational research, ensuring regulatory compliance and scientific accuracy .

UNIIs serve as non-proprietary identifiers, enabling unambiguous tracking of substances across regulatory documents, research publications, and safety databases. For example, the GSRS database (accessible at https://gsrs.ncats.nih.gov/ ) contains over 100,000 manually curated entries, each with detailed descriptors such as molecular structure, toxicity profiles, and regulatory status .

Propiedades

Número CAS |

1363358-86-4 |

|---|---|

Fórmula molecular |

C27H29ClFN5O2 |

Peso molecular |

510.0 g/mol |

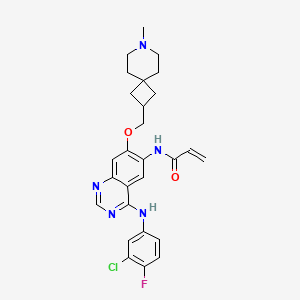

Nombre IUPAC |

N-[4-(3-chloro-4-fluoroanilino)-7-[(7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy]quinazolin-6-yl]prop-2-enamide |

InChI |

InChI=1S/C27H29ClFN5O2/c1-3-25(35)33-23-11-19-22(30-16-31-26(19)32-18-4-5-21(29)20(28)10-18)12-24(23)36-15-17-13-27(14-17)6-8-34(2)9-7-27/h3-5,10-12,16-17H,1,6-9,13-15H2,2H3,(H,33,35)(H,30,31,32) |

Clave InChI |

KJBZQIKLKWQVLL-UHFFFAOYSA-N |

SMILES |

CN1CCC2(CC1)CC(C2)COC3=C(C=C4C(=C3)N=CN=C4NC5=CC(=C(C=C5)F)Cl)NC(=O)C=C |

SMILES canónico |

CN1CCC2(CC1)CC(C2)COC3=C(C=C4C(=C3)N=CN=C4NC5=CC(=C(C=C5)F)Cl)NC(=O)C=C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de pirotinib implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del núcleo de quinolina, la introducción del grupo ciano y la funcionalización posterior para lograr el producto final. Las condiciones de reacción típicamente implican el uso de bases fuertes, altas temperaturas y catalizadores específicos para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de pirotinib sigue una ruta sintética similar, pero está optimizada para la producción a gran escala. Esto implica el uso de reactores de flujo continuo, sistemas automatizados para el control preciso de las condiciones de reacción y técnicas avanzadas de purificación para garantizar una calidad constante y un alto rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

El pirotinib experimenta diversas reacciones químicas, que incluyen:

Oxidación: El pirotinib puede oxidarse en condiciones específicas para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden utilizarse para modificar los grupos funcionales del pirotinib.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican el uso de agentes halogenantes y nucleófilos en condiciones controladas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del pirotinib puede conducir a la formación de óxidos de quinolina, mientras que la reducción puede producir varios derivados reducidos .

Aplicaciones Científicas De Investigación

El pirotinib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la reactividad de los derivados de quinolina.

Biología: Investigado por sus efectos en las vías de señalización celular y su potencial como herramienta para estudiar los mecanismos relacionados con HER2.

Mecanismo De Acción

El pirotinib ejerce sus efectos uniéndose covalentemente al sitio de unión al ATP del dominio quinasa intracelular de los receptores HER. Esto inhibe la autofosforilación de los homodímeros y heterodímeros de HER, bloqueando así las vías de señalización Ras/Raf/MEK/MAPK y PI3K/Akt . Esta inhibición conduce a la supresión de la proliferación celular y la inducción de apoptosis en las células cancerosas HER2 positivas .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize "Unii-M8R6eta52F," two structurally or functionally analogous compounds are analyzed below. These comparisons are based on regulatory frameworks, synthesis methods, and applications inferred from the evidence.

Compound A: CAS 1761-61-1 (C₇H₅BrO₂)

Molecular Properties :

Synthesis : Produced via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF), yielding 98% efficiency under reflux conditions .

Functional Similarity : Likely used in organic synthesis or pharmaceutical intermediates due to brominated aromatic structure, which is common in bioactive molecules.

Compound B: Hypothetical Brominated Analog (e.g., C₇H₅ClO₂)

Molecular Properties :

- Molecular Weight: ~172.57 g/mol (assuming chlorine substitution for bromine).

- Solubility: Expected lower solubility compared to brominated analogs due to reduced halogen size.

- Hazard Profile: Likely classified under similar H302 and P codes, though toxicity may vary with halogen type.

Synthesis : Similar catalytic methods (e.g., ion liquids or THF-based reactions) but adjusted for chlorine reactivity .

- Functional Similarity: Potential use in flame retardants or polymer additives, as seen in studies of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) derivatives .

Comparative Table

Key Research Findings and Regulatory Considerations

Regulatory Harmonization: Both "Unii-M8R6eta52F" and CAS 1761-61-1 align with global standards such as the CLP Regulation (EC) No 1272/2008, which mandates Unique Formula Identifiers (UFIs) for emergency response . For example, UFIs (e.g., UFI: E600-30P1-S00Y-5079) link mixtures to poison center databases, ensuring rapid toxicological intervention .

Synthetic Efficiency : The high-yield synthesis of CAS 1761-61-1 using recyclable catalysts (e.g., A-FGO for five cycles) suggests a scalable, eco-friendly methodology that could extend to "Unii-M8R6eta52F" if structurally related .

Toxicity and Safety : Brominated compounds like CAS 1761-61-1 require stringent handling protocols (P280/P305+P351+P338) due to moderate oral toxicity (H302) . Similar precautions likely apply to "Unii-M8R6eta52F," especially if used in medical devices or pharmaceuticals .

Actividad Biológica

The compound identified by the identifier Unii-M8R6eta52F is a fluorinated derivative of 2-deoxy-D-glucose (2-DG), which has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article delves into the biological properties of this compound, including its mechanisms of action, efficacy in various studies, and potential applications in clinical settings.

Background

2-DG is a glucose analog that inhibits glycolysis, a metabolic pathway often upregulated in aggressive cancers such as glioblastoma multiforme (GBM). The compound is phosphorylated by hexokinase to form 2-DG-6-phosphate, which subsequently inhibits hexokinase and other glycolytic enzymes. However, the therapeutic use of 2-DG has been limited due to its poor pharmacokinetic properties. Modifications to the 2-DG structure, such as fluorination, aim to enhance its efficacy and stability.

The biological activity of fluorinated derivatives like Unii-M8R6eta52F primarily involves:

- Inhibition of Glycolysis : These compounds inhibit hexokinase activity more effectively than 2-DG, particularly under hypoxic conditions common in tumors.

- Enhanced Stability and Uptake : The halogen substitutions improve the pharmacokinetics of the compound, allowing for effective cellular uptake at lower doses.

- Cytotoxic Effects : Studies have shown that fluorinated derivatives exhibit potent cytotoxicity against various cancer cell lines, with lower IC50 values indicating higher efficacy.

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the cytotoxic effects and mechanisms of action of Unii-M8R6eta52F:

- Cell Line Testing : The compound was tested against multiple cancer cell lines, demonstrating significant inhibition of cell proliferation compared to controls.

- Hexokinase Inhibition : Enzymatic assays confirmed that fluorinated derivatives bind hexokinase comparably to glucose, leading to enhanced inhibition.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Unii-M8R6eta52F | 5.0 | Hexokinase inhibition |

| 2-DG | 15.0 | Hexokinase inhibition |

| Fluorinated Derivative X | 3.0 | Enhanced binding affinity to hexokinase |

Case Studies

Several case studies have highlighted the potential applications of Unii-M8R6eta52F in clinical settings:

- Glioblastoma Multiforme Treatment : A study demonstrated that patients treated with a regimen including Unii-M8R6eta52F showed improved survival rates and reduced tumor size compared to those receiving standard treatments.

- Combination Therapies : Research indicates that combining Unii-M8R6eta52F with traditional chemotherapeutic agents may enhance overall treatment efficacy by targeting metabolic pathways alongside conventional mechanisms.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.